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Compound of Interest

Compound Name: CDK2-IN-14-d3

Cat. No.: B15141402 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential quality control measures, troubleshooting guides, and frequently

asked questions for the potent and selective CDK2 inhibitor, CDK2-IN-14-d3.

Quick Reference: Physicochemical Properties
Property Value Source

Molecular Formula C₂₁H₂₂D₃N₅O₄S MedChemExpress Data Sheet

Molecular Weight 446.54 g/mol MedChemExpress Data Sheet

CAS Number 2498658-25-4 MedChemExpress Data Sheet

Appearance Crystalline solid General knowledge

Storage

Powder: -20°C for 3 years. In

solvent: -80°C for 6 months,

-20°C for 1 month.

--INVALID-LINK--

I. Troubleshooting Guide
This guide addresses common issues encountered during experiments with CDK2-IN-14-d3.
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Issue Possible Cause Recommended Action

Inconsistent or No Inhibition of

CDK2 Activity in In Vitro

Kinase Assays

Compound Degradation:

Improper storage or multiple

freeze-thaw cycles of the stock

solution.

Prepare fresh working

solutions from a properly

stored stock for each

experiment. Aliquot the stock

solution upon initial dissolution

to minimize freeze-thaw

cycles.

Incorrect Assay Conditions:

Suboptimal ATP concentration,

enzyme concentration, or

incubation time.

Determine the Kₘ of ATP for

your specific CDK2 enzyme lot

and use an ATP concentration

at or near the Kₘ for IC₅₀

determination. Optimize

enzyme concentration to

ensure the reaction is in the

linear range.

Inactive Enzyme: Improper

storage or handling of the

recombinant CDK2/cyclin

complex.

Follow the supplier's

recommendations for storage

and handling of the enzyme.

Confirm enzyme activity with a

known potent CDK2 inhibitor

as a positive control.

Assay Interference: Compound

precipitation at the tested

concentration or interference

with the detection method

(e.g., luminescence,

fluorescence).

Visually inspect for

precipitation. Test the solubility

of CDK2-IN-14-d3 in the final

assay buffer. Run a control

without the enzyme to check

for assay signal interference.
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Variability in Cell-Based Assay

Results

Cell Line Dependent

Sensitivity: Different cell lines

exhibit varying dependence on

CDK2 for proliferation.

Select cell lines with known

CDK2 dependency or those

overexpressing Cyclin E.

Profile the effect of CDK2-IN-

14-d3 across a panel of cell

lines to determine the most

sensitive model.

Compound Permeability and

Efflux: The compound may

have poor cell permeability or

be actively transported out of

the cells.

If direct measurement of

intracellular concentration is

not feasible, consider using a

cellular target engagement

assay like CETSA to confirm

the compound is reaching its

target.

Off-Target Effects: At higher

concentrations, the inhibitor

may engage other kinases,

leading to confounding results.

Perform a selectivity profiling

against a panel of kinases to

understand the off-target

profile. Use the lowest effective

concentration to minimize off-

target effects.

Unexpected Cellular

Phenotypes

Compensation by other CDKs:

Inhibition of CDK2 can

sometimes be compensated

for by other CDKs, such as

CDK1.

Consider co-treatment with

inhibitors of other relevant

CDKs or use genetic

approaches (e.g., siRNA) to

confirm the on-target effect.

"Hook Effect" in PROTAC-

related experiments: While

CDK2-IN-14-d3 is an inhibitor,

if used in the design of a

PROTAC, high concentrations

can lead to the formation of

inactive binary complexes

instead of the desired ternary

complex, reducing degradation

efficiency.

Perform a dose-response

experiment over a wide range

of concentrations to identify

the optimal concentration for

target degradation.
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II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CDK2-IN-14-d3?

A1: CDK2-IN-14-d3 is a potent and highly selective ATP-competitive inhibitor of Cyclin-

Dependent Kinase 2 (CDK2).[1] By binding to the ATP pocket of CDK2, it prevents the

phosphorylation of key substrates, leading to cell cycle arrest, primarily at the G1/S transition.

The deuteration in its structure is designed to reduce metabolic lability, specifically to slow

down the process of sulfonamide dealkylation, which can improve its pharmacokinetic

properties.

Q2: How should I prepare and store stock solutions of CDK2-IN-14-d3?

A2: It is recommended to dissolve CDK2-IN-14-d3 in a suitable solvent such as DMSO to

prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be

aliquoted into single-use volumes and stored at -80°C for up to six months or at -20°C for up to

one month. Avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to prepare

fresh working solutions daily.

Q3: How can I confirm that CDK2-IN-14-d3 is engaging with CDK2 in my cellular experiments?

A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target

engagement in intact cells. This method relies on the principle that a ligand-bound protein is

thermally more stable than its unbound form. An increase in the melting temperature of CDK2

in the presence of CDK2-IN-14-d3 indicates direct binding.

Q4: What are the expected off-target effects of CDK2-IN-14-d3?

A4: CDK2-IN-14-d3 was developed from a series of compounds demonstrating high selectivity

for CDK2 over other CDKs, including CDK1, CDK4, CDK6, CDK7, and CDK9. However, as with

any kinase inhibitor, off-target effects are possible, especially at higher concentrations. It is

advisable to perform or consult kinase panel screening data to understand the selectivity

profile.

III. Experimental Protocols and Data
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A. Purity Assessment by High-Performance Liquid
Chromatography (HPLC)
Objective: To verify the purity of a supplied batch of CDK2-IN-14-d3.

Methodology:

Sample Preparation: Prepare a 1 mg/mL solution of CDK2-IN-14-d3 in a suitable solvent

(e.g., acetonitrile or methanol).

HPLC System: A standard reverse-phase HPLC system with a C18 column is suitable.

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1%

trifluoroacetic acid (TFA) or formic acid, is commonly used.

Example Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes, hold for 5

minutes, and then return to initial conditions.

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g.,

254 nm or 280 nm).

Analysis: The purity is determined by the area percentage of the main peak relative to the

total area of all peaks in the chromatogram. A pure sample should exhibit a single major

peak.

B. In Vitro CDK2 Kinase Activity Assay (Example using
ADP-Glo™)
Objective: To determine the IC₅₀ value of CDK2-IN-14-d3 against CDK2.

Methodology:

Reagents: Recombinant human CDK2/Cyclin A or CDK2/Cyclin E, a suitable substrate (e.g.,

Histone H1 or a synthetic peptide), ATP, and the ADP-Glo™ Kinase Assay kit.

Reaction Setup:

Prepare a serial dilution of CDK2-IN-14-d3 in the assay buffer.
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In a 384-well plate, add the CDK2/Cyclin complex and the inhibitor at various

concentrations.

Initiate the kinase reaction by adding a mixture of the substrate and ATP (at a

concentration close to the Kₘ for CDK2).

Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in

the linear range.

Detection:

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™

Reagent. Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate for 30 minutes at room temperature.

Data Analysis: Measure luminescence using a plate reader. The IC₅₀ value is calculated by

fitting the dose-response curve to a four-parameter logistic equation.

Representative Data: The table below shows representative IC₅₀ values for a compound (2c)

from the same chemical series as CDK2-IN-14-d3, demonstrating its high selectivity for CDK2.
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Kinase IC₅₀ (nM) Fold Selectivity vs. CDK2

CDK2/CycE 3 1

CDK1/CycB >1000 >333

CDK4/CycD1 630 210

CDK6/CycD3 760 253

CDK7/CycH >1000 >333

CDK9/CycT >1000 >333

Data adapted from Sokolsky,

A., et al. (2022). ACS

Medicinal Chemistry Letters.[2]

[3][4]

C. Cellular Thermal Shift Assay (CETSA) for Target
Engagement
Objective: To confirm the binding of CDK2-IN-14-d3 to CDK2 in a cellular context.

Methodology:

Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or CDK2-IN-14-d3 at a

desired concentration for a specified time (e.g., 1-2 hours).

Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease

inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of

temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to

room temperature.

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., using liquid nitrogen) or by sonication.

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g.,

20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
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Analysis: Collect the supernatant (containing the soluble proteins) and analyze the amount of

soluble CDK2 by Western blotting using a specific anti-CDK2 antibody.

Data Interpretation: Plot the band intensity of soluble CDK2 as a function of temperature for

both vehicle- and drug-treated samples. A shift of the melting curve to higher temperatures in

the drug-treated sample indicates stabilization of CDK2 by the inhibitor. A typical thermal shift

for a potent kinase inhibitor is in the range of 2-10°C.

IV. Visualizations
CDK2 Signaling Pathway in the G1/S Transition
The following diagram illustrates the central role of CDK2 in the G1 to S phase transition of the

cell cycle. Growth factor signaling leads to the activation of CDK4/6-Cyclin D, which initiates the

phosphorylation of the Retinoblastoma protein (Rb). This leads to the release of the E2F

transcription factor, which promotes the expression of Cyclin E. The CDK2-Cyclin E complex

then hyperphosphorylates Rb, leading to full E2F activation and the transcription of genes

required for DNA synthesis. Subsequently, CDK2 associates with Cyclin A to promote

progression through S phase.
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Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.
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Experimental Workflow for CDK2-IN-14-d3 Quality
Control
The following diagram outlines a typical workflow for the quality control of a new batch of

CDK2-IN-14-d3.
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Caption: Quality control workflow for CDK2-IN-14-d3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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